7-Anilino-6-chloroquinoline-5,8-dione
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Overview
Description
6-Chloro-7-(phenylamino)quinoline-5,8-dione is a chemical compound belonging to the quinoline family This compound is characterized by the presence of a chlorine atom at the 6th position, a phenylamino group at the 7th position, and a quinoline-5,8-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-(phenylamino)quinoline-5,8-dione typically involves the reaction of 6,7-dichloroquinoline-5,8-dione with aniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of 6-Chloro-7-(phenylamino)quinoline-5,8-dione follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-(phenylamino)quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction reactions can convert the quinoline-5,8-dione core to quinoline-5,8-diol.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinoline-5,8-dione derivatives.
Reduction: Quinoline-5,8-diol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-7-(phenylamino)quinoline-5,8-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly against NAD(P)H:quinone oxidoreductase 1 (NQO1).
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-7-(phenylamino)quinoline-5,8-dione involves its interaction with molecular targets such as enzymes and receptors. One of the primary targets is the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is involved in the reduction of quinones to hydroquinones. The compound inhibits the activity of NQO1, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-7-(2-morpholin-4-yl-ethylamino)quinoline-5,8-dione: Similar structure with a morpholine group instead of a phenylamino group.
6-Chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide: Contains a carboxamide group at the 3rd position and a p-tolyl group.
Uniqueness
6-Chloro-7-(phenylamino)quinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenylamino group at the 7th position enhances its interaction with molecular targets, making it a potent inhibitor of enzymes such as NQO1 .
Properties
CAS No. |
61431-04-7 |
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Molecular Formula |
C15H9ClN2O2 |
Molecular Weight |
284.69 g/mol |
IUPAC Name |
7-anilino-6-chloroquinoline-5,8-dione |
InChI |
InChI=1S/C15H9ClN2O2/c16-11-13(18-9-5-2-1-3-6-9)15(20)12-10(14(11)19)7-4-8-17-12/h1-8,18H |
InChI Key |
BOMIBDRSQWKVIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=C(C2=O)N=CC=C3)Cl |
Origin of Product |
United States |
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